molecular formula C25H44N3O2+ B10858511 Dofamium CAS No. 757883-80-0

Dofamium

Cat. No.: B10858511
CAS No.: 757883-80-0
M. Wt: 418.6 g/mol
InChI Key: UYXUGCPDSUDDGI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a quaternary ammonium compound that has been studied for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DOFAMIUM involves the reaction of aniline with dodecanoyl chloride in the presence of a base to form the intermediate dodecanoyl aniline. This intermediate is then reacted with N,N-dimethyl-2-oxoethanaminium chloride under controlled conditions to yield this compound chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: DOFAMIUM undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

DOFAMIUM has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of DOFAMIUM involves its interaction with cellular membranes and receptors. As a quaternary ammonium compound, it can bind to nicotinic acetylcholine receptors, leading to the modulation of ion channels and neurotransmitter release. This interaction affects cellular signaling pathways and can result in various physiological effects .

Comparison with Similar Compounds

Uniqueness of DOFAMIUM: this compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its long alkyl chain and quaternary ammonium group contribute to its unique binding properties and physiological effects .

Properties

CAS No.

757883-80-0

Molecular Formula

C25H44N3O2+

Molecular Weight

418.6 g/mol

IUPAC Name

(2-anilino-2-oxoethyl)-[2-[dodecanoyl(methyl)amino]ethyl]-dimethylazanium

InChI

InChI=1S/C25H43N3O2/c1-5-6-7-8-9-10-11-12-16-19-25(30)27(2)20-21-28(3,4)22-24(29)26-23-17-14-13-15-18-23/h13-15,17-18H,5-12,16,19-22H2,1-4H3/p+1

InChI Key

UYXUGCPDSUDDGI-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC[N+](C)(C)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.